pharmacokinetic properties of 3-[(3,4-Dimethoxyphenyl)carbamoyl]prop-2-enoic acid
pharmacokinetic properties of 3-[(3,4-Dimethoxyphenyl)carbamoyl]prop-2-enoic acid
An In-Depth Technical Guide to the Pharmacokinetic Properties of Tranilast (3-[(3,4-Dimethoxyphenyl)carbamoyl]prop-2-enoic acid)
Foreword: A Molecule's Journey
In drug development, the journey of a molecule through the body is as critical as its interaction with a target. This guide provides a comprehensive technical overview of the pharmacokinetic profile of 3-[(3,4-Dimethoxyphenyl)carbamoyl]prop-2-enoic acid, a compound widely known as Tranilast. Originally developed as an anti-allergic agent, its therapeutic applications have expanded to include the treatment of keloids and hypertrophic scars due to its inhibitory effects on cytokine release and fibroblast proliferation.[1] Understanding its Absorption, Distribution, Metabolism, and Excretion (ADME) is paramount for optimizing its clinical efficacy and safety. This document synthesizes published data to offer field-proven insights and detailed methodologies for its characterization.
Executive Summary: Pharmacokinetic Profile at a Glance
Tranilast exhibits predictable pharmacokinetic properties following oral administration. It is absorbed within a few hours, undergoes significant metabolism primarily through glucuronidation, and is eliminated with a half-life that supports twice or thrice daily dosing regimens. The key parameters, derived from studies in both human subjects and preclinical models, are summarized below.
| Parameter | Human (Healthy Chinese Subjects)[1][2][3] | Rat (Sprague-Dawley)[4] |
| Dose | Single Oral Dose | 10.5 mg/kg Oral Gavage |
| Cmax (Peak Plasma Conc.) | 42.2 ± 5.92 µg/mL | 18.59 ± 5.40 µg/mL |
| Tmax (Time to Peak Conc.) | 2.79 ± 1.14 h | 0.67 ± 0.41 h |
| AUC0-∞ (Total Exposure) | 412 - 431 µg·h/mL | 54.87 ± 14.13 µg·h·mL⁻¹ (AUC₀₋₂₄) |
| t1/2 (Elimination Half-life) | 7.58 ± 1.44 h | 2.93 ± 0.41 h |
| CL (Total Body Clearance) | 8.12 ± 1.31 mL/h/kg | Not Reported |
Absorption: The Gateway to Systemic Circulation
Following oral administration, Tranilast is gradually absorbed from the gastrointestinal tract, reaching peak plasma concentrations in humans at approximately 2.8 hours.[1][2][3] The absorption rate in rats is faster, with a Tmax of about 40 minutes.[4]
Factors Influencing Oral Bioavailability
The compound's therapeutic potential can be limited by its dissolution behavior. To address this, amorphous solid dispersion (ASD) formulations have been developed. One study demonstrated that an ASD formulation with Eudragit EPO improved the dissolution rate by over 3,000-fold under acidic conditions (pH 1.2), significantly enhancing oral bioavailability in rats.[5] This highlights that formulation strategy is a critical determinant of in vivo exposure.
Alternative Routes: Transdermal Delivery
Beyond oral administration, topical delivery has been explored for localized treatment, such as for keloids. The transdermal bioavailability of Tranilast is generally low (0.2% from a simple ethanol solution). However, the use of penetration enhancers, such as a combination of oleic acid and propylene glycol, has been shown to dramatically increase plasma bioavailability to 14-16% in rats, suggesting this could be a viable alternative to oral dosing for specific indications.[6]
Distribution: Tissue and Target Penetration
Once absorbed, Tranilast distributes throughout the body. Preclinical studies in rats are crucial for understanding its tissue penetration capabilities. A key finding is that Tranilast can cross the blood-brain barrier.[4] Following oral administration, the ratio of brain concentration to plasma concentration ranged from approximately 0.4% to 0.75%, indicating limited but definite central nervous system penetration.[4] The drug was also found to be distributed and eliminated quickly from brain tissue, a critical consideration for assessing both therapeutic potential and off-target neurological effects.[4]
Metabolism: Biotransformation and Clearance Pathways
Metabolism is a critical phase in the disposition of Tranilast, with biotransformation occurring primarily in the liver and intestine.[7] The compound is mainly metabolized via two pathways: Phase II glucuronidation and Phase I O-demethylation.[7]
Key Metabolic Pathways and Enzymes
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Glucuronidation: This is the principal metabolic route. The UDP-glucuronosyltransferase (UGT) isoform UGT1A1 is the primary enzyme responsible for catalyzing the formation of Tranilast-glucuronide.[7] This pathway is significant in both the liver and the jejunum.
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O-Demethylation: A Phase I metabolite, 4-demethyltranilast, is also formed.[7]
The intrinsic clearance activity for glucuronidation is approximately 2.5-fold higher in the liver than in the intestine, identifying the liver as the primary site of metabolism.[7]
Caption: Standard workflow for a preclinical oral PK study.
Protocol: Quantification of Tranilast in Plasma via HPLC
This protocol is based on the methodology described for a human bioequivalence study. [1] Objective: To accurately quantify Tranilast concentrations in plasma samples.
Materials:
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High-Performance Liquid Chromatography (HPLC) system with UV detector
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C18 reverse-phase column
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Mobile Phase: Methanol / Acetic Acid / Water (75:0.5:24.5, v/v/v)
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Internal Standard (IS): Flufenamic acid
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Plasma samples, calibration standards, quality control (QC) samples
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Acetonitrile for protein precipitation
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To 200 µL of plasma (sample, standard, or QC), add 20 µL of Internal Standard solution.
-
Add 600 µL of acetonitrile to precipitate plasma proteins.
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Vortex mix for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase
-
Mobile Phase: CH₃OH / CH₃COOH / H₂O (75:0.5:24.5, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 20 µL
-
Detection: UV at a specified wavelength.
-
-
Quantification:
-
Generate a calibration curve by plotting the peak height ratio (Tranilast / IS) against the nominal concentration of the calibration standards.
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The curve should be linear over the expected concentration range (e.g., 0.1 to 60 µg/mL). [1] * Determine the concentration of Tranilast in unknown samples by interpolating their peak height ratios from the calibration curve.
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Self-Validation System: The protocol's trustworthiness is ensured by including QC samples at low, medium, and high concentrations in each analytical run. The results are accepted only if the QC values are within a pre-defined accuracy (e.g., ±15%) of their nominal values. [1]
Protocol: In Vitro Metabolism using Human Liver Microsomes
This protocol is designed to determine enzyme kinetics for metabolic pathways, based on established methodologies. [7] Objective: To determine the Michaelis-Menten kinetic parameters (Km and Vmax) for Tranilast glucuronidation.
Materials:
-
Pooled Human Liver Microsomes (HLM)
-
Tranilast stock solution
-
Cofactor: UDP-glucuronic acid (UDPGA)
-
Incubation buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Magnesium chloride (MgCl₂)
-
LC-MS/MS system for metabolite quantification
Procedure:
-
Incubation Preparation:
-
Prepare incubation mixtures in microcentrifuge tubes containing HLM (e.g., 0.1 mg/mL final protein concentration), MgCl₂, and a range of Tranilast concentrations (e.g., 5 to 200 µM).
-
Pre-incubate the mixtures at 37°C for 5 minutes to equilibrate the temperature.
-
-
Reaction Initiation:
-
Initiate the metabolic reaction by adding the cofactor, UDPGA (e.g., 2 mM final concentration).
-
-
Incubation and Termination:
-
Incubate at 37°C in a shaking water bath for a predetermined time (e.g., 30 minutes, within the established linear range for metabolite formation).
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing:
-
Centrifuge the terminated reactions at high speed (e.g., 14,000 rpm for 15 min) to pellet the precipitated protein.
-
Transfer the supernatant for LC-MS/MS analysis.
-
-
Data Analysis:
-
Quantify the formation of the Tranilast-glucuronide metabolite using a validated LC-MS/MS method.
-
Plot the reaction velocity (rate of metabolite formation) against the substrate (Tranilast) concentration.
-
Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the Km and Vmax values.
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Causality Behind Choices: Using pooled HLM from multiple donors averages out individual metabolic differences, providing a more representative measure of population kinetics. The inclusion of MgCl₂ is essential as it is a required cofactor for UGT enzyme activity.
Conclusion
The pharmacokinetic profile of Tranilast is well-characterized, defining it as a molecule with good oral absorption, defined metabolic pathways primarily driven by UGT1A1, and a clearance rate suitable for conventional oral dosing. The potential for formulation-based bioavailability enhancement and a significant drug-drug interaction profile centered on UGT1A1 inhibition are key considerations for its continued development and clinical application. The robust methodologies outlined herein provide a validated framework for the continued study of this and other novel chemical entities.
References
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Charng, M.J., Ding, P.Y.A., Chuang, M.H., Lo, C.Y., Chiang, P.S., & Pao, L.H. (2002). Pharmacokinetic Properties of Tranilast in Chinese People. Journal of Food and Drug Analysis, 10(3), 135-138. [Link]
-
Charng, M.J., Ding, P.Y.A., Chuang, M.H., Lo, C.Y., Chiang, P.S., & Pao, L.H. (2002). Pharmacokinetic Properties of Tranilast in Chinese People. 衛生福利部食品藥物管理署. [Link]
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Charng, M.J., et al. (2002). Pharmacokinetic properties of tranilast in Chinese people. Journal of Food and Drug Analysis, 10(3). [Link]
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Kim, D.S., et al. (2018). Physicochemical and pharmacokinetic characterization of amorphous solid dispersion of tranilast with enhanced solubility in gastric fluid and improved oral bioavailability. International Journal of Pharmaceutics, 545(1-2), 145-153. [Link]
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Maitani, Y., et al. (1998). Topical delivery of keloid therapeutic drug, tranilast, by combined use of oleic acid and propylene glycol as a penetration enhancer: evaluation by skin microdialysis in rats. Biological & Pharmaceutical Bulletin, 21(7), 743-747. [Link]
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Abe, C., et al. (2023). Pharmacokinetic profiles of 3-(4-hydroxy-3-methoxyphenyl) propionic acid and its conjugates in Sprague-Dawley rats. Bioscience, Biotechnology, and Biochemistry, 87(5), 516-524. [Link]
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Li, Y., et al. (2018). Determination of tranilast in bio-samples by LC-MS/MS: Application to a pharmacokinetic and brain tissue distribution study in rats. Journal of Pharmaceutical and Biomedical Analysis, 148, 268-274. [Link]
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Ito, T., et al. (2007). Glucuronidation of antiallergic drug, Tranilast: identification of human UDP-glucuronosyltransferase isoforms and effect of its phase I metabolite. Drug Metabolism and Disposition, 35(4), 543-550. [Link]
Sources
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